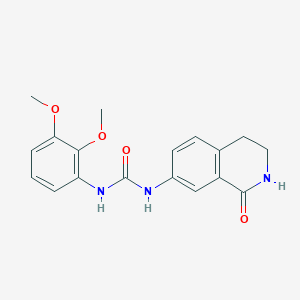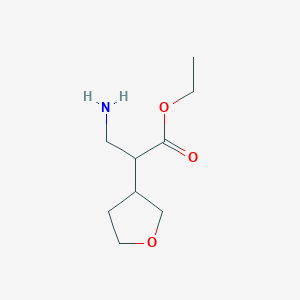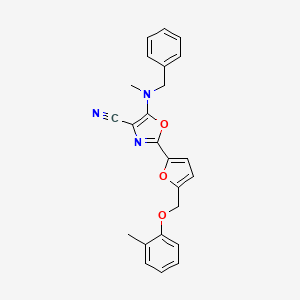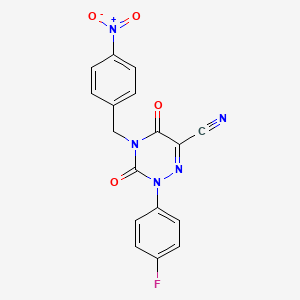
N-(2-aminoethyl)-3,5-dimethoxyaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of an appropriate aniline derivative with a suitable alkylating agent to introduce the 2-aminoethyl group. The methoxy groups could potentially be introduced through electrophilic aromatic substitution reactions, although the specifics would depend on the exact starting materials and reaction conditions .Molecular Structure Analysis
The molecular structure would feature a benzene ring core, with the various substituents (the amine, methoxy groups, and 2-aminoethyl group) attached at the appropriate positions .Chemical Reactions Analysis
As an aniline derivative, this compound could potentially participate in reactions typical of anilines, such as electrophilic aromatic substitution or reactions at the amine group . The presence of the additional amine group on the 2-aminoethyl substituent could also open up possibilities for reactions at that site .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its specific structure. For example, the presence of the polar amine and methoxy groups could influence its solubility in various solvents . The compound’s reactivity would be influenced by the presence of the electron-rich aromatic ring and the nucleophilic amine groups .Scientific Research Applications
- These aerogels exhibit a nano-porous network structure with high surface areas (262 m²/g for supercritical CO2 drying and 120.4 m²/g for freeze-drying). They hold promise for applications such as CO2 capture through covalent bonding .
- The protonated –NH3+ group in APMDS reacts with formaldehyde, forming a Schiff base that effectively removes formaldehyde from the environment .
Aerogels and CO2 Capture
Formaldehyde Adsorption
Chiral Peptide Nucleic Acids (PNAs)
Mechanism of Action
Target of Action
The primary target of N-(2-aminoethyl)-3,5-dimethoxyaniline, also known as N1It is suggested that it may interact withAngiotensin-converting enzyme 2 (ACE2) . ACE2 plays a crucial role in the renin-angiotensin system, which regulates blood pressure and fluid balance .
Mode of Action
It is suggested that it may inhibit ace2, preventing the actions of angiotensin ii, which under normal circumstances, would increase vascular resistance and oxygen consumption . This action can eventually lead to myocyte hypertrophy and vascular smooth muscle cell proliferation .
Biochemical Pathways
Given its potential interaction with ace2, it may influence the renin-angiotensin system, which plays a critical role in regulating blood pressure and fluid balance .
Result of Action
It is suggested that it may inhibit ace2, potentially affecting the actions of angiotensin ii and influencing the regulation of blood pressure and fluid balance .
Future Directions
properties
IUPAC Name |
N'-(3,5-dimethoxyphenyl)ethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c1-13-9-5-8(12-4-3-11)6-10(7-9)14-2/h5-7,12H,3-4,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYLDKTVRIBLNPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NCCN)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-aminoethyl)-3,5-dimethoxyaniline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Ethyl-5-((4-fluorophenyl)(pyrrolidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2833599.png)
![N-(3-(benzo[d]thiazol-2-yl)phenyl)-3-tosylpropanamide](/img/structure/B2833600.png)
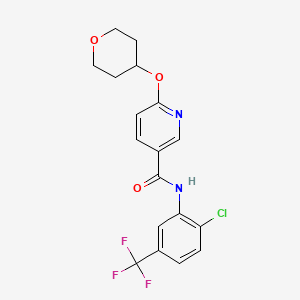
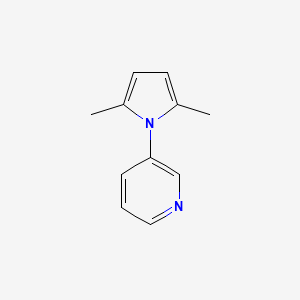
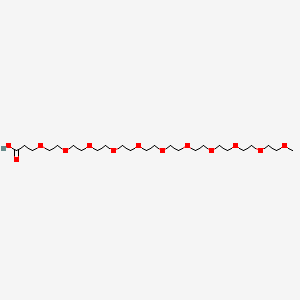
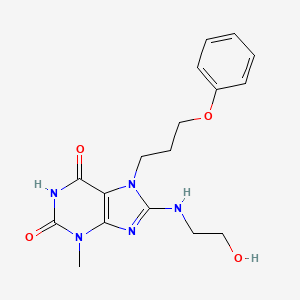
![3-(2-chlorophenyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-5-methyl-N-((tetrahydrofuran-2-yl)methyl)isoxazole-4-carboxamide](/img/structure/B2833609.png)
![(E)-N-[(6-Benzyl-6-azaspiro[3.4]octan-8-yl)methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2833610.png)

